Potassium oxide (K2O)

Vue d'ensemble

Description

Potassium oxide (K2O) is an ionic compound formed by combining potassium and oxygen . It is a pale yellow solid and the simplest oxide of potassium . It is a highly reactive compound that is rarely encountered . Some materials of commerce, such as fertilizers and cements, are assayed assuming the percent composition that would be equivalent to K2O .

Synthesis Analysis

Potassium oxide can be synthesized through several methods. The most common method involves the reaction of potassium with oxygen . This reaction is highly exothermic and can result in a flame . Another synthesis method involves reacting potassium hydroxide with molten potassium .Molecular Structure Analysis

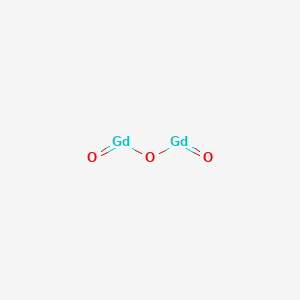

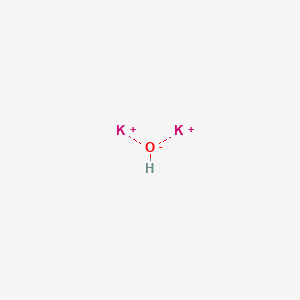

Potassium oxide is formed by two potassium cations K+ and one oxygen anion O2- . The two cations are bound to the anion through ionic bonds . K2O crystallizes in the antifluorite structure . In this motif, the positions of the anions and cations are reversed relative to their positions in CaF2, with potassium ions coordinated to 4 oxide ions and oxide ions coordinated to 8 potassium .Chemical Reactions Analysis

Potassium oxide reacts with water to form potassium hydroxide . The chemical equation for this reaction is: K2O + H2O → 2KOH . Potassium oxide also reacts with hydrogen chloride to form potassium chloride and water . The chemical equation for this reaction is: K2O + 2HCl → 2KCl + H2O .Physical And Chemical Properties Analysis

Potassium oxide is typically a pale yellow or colorless solid . Its high melting point (740°C) and boiling point (2525°C) can be attributed to the strong ionic bonds present within the compound . Its density is approximately 2.32 g/cm³, indicative of the tightly packed ions within the structure . It’s highly soluble in water, but reacts violently and exothermically, forming potassium hydroxide .Applications De Recherche Scientifique

Thermodynamic Properties in Nanoparticles : K2O is used in chemical reactions, cement compounding, and glassmaking. The thermodynamic properties of spherical K2O nanoparticles, including cohesive energy, melting point, glass transition temperature, and thermal expansion coefficients, were investigated using molecular dynamics simulations. This research is crucial for understanding the size-dependent thermodynamics of K2O nanoparticles (Guder & Dalgic, 2017).

Electronic Structure Analysis : The electronic structure of K2O was examined using electron momentum spectroscopy and linear combination of atomic orbitals calculations. This study provides insights into the band dispersions and intensities in the oxygen valence bands and potassium 3p and 3s bands (Mikajlo & Ford, 2003).

Biodiesel Production Catalysts : Alumina-supported potassium oxides, including K2O, show promise as catalysts for the transesterification reaction of vegetable oils in biodiesel production. Various potassium compounds supported in catalysts were optimized, with K2O identified as a good candidate for a solid base catalyst (Evangelista et al., 2016).

Agricultural Applications : The effects of potassium oxide on the yield and nutritional requirements of plants like sunflower and cassava in different soil types were studied, highlighting the importance of K2O in agricultural productivity (Ertiftik & Zengin, 2016; Fernandes et al., 2017).

Potassium-Ion Batteries : K2O is explored for its potential in energy storage technologies like potassium-ion batteries (PIBs). Research has focused on improving the kinetics of potassium intercalation/deintercation in PIBs using K2O-based materials (Deng et al., 2018).

Wastewater Treatment : Potassium ferrate (K2FeO4), containing K2O, has been investigated for dyeing wastewater purification. It shows promise in removing pollutants and decolorizing wastewater, suggesting its potential in environmental applications (Ciabatti et al., 2010).

Catalysis and Material Science : K2O's role in catalysis, including its interaction with other materials like iron oxides and its effect on catalytic performance, has been extensively studied. Its application in processes like Fisher–Tropsch synthesis and photocatalysis is of particular interest (Hoque et al., 2022).

Safety And Hazards

Potassium oxide poses several safety and hazard risks. It reacts violently with water, releasing a large amount of heat and producing potassium hydroxide . This reaction can cause burns and fires, making it important to handle K2O with care . Inhaling or ingesting K2O can cause irritation to the respiratory system, eyes, and skin .

Orientations Futures

Potassium oxide has numerous applications. It is used extensively in the manufacture of glass and ceramics, as it can lower the melting point and increase the refractive index of these materials . Furthermore, it is used as a catalyst in numerous industrial chemical reactions . Lastly, it is often used in fertilizers, as potassium is one of the essential elements for plant growth . Despite the potential hazards, its significant role in various industries makes it a crucial compound.

Propriétés

IUPAC Name |

dipotassium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFYOUJTOSBFPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.204 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium monoxide appears as a white-colored crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid, Other Solid; Other Solid; Pellets or Large Crystals | |

| Record name | POTASSIUM MONOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium oxide (K2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Potassium oxide (K2O) | |

CAS RN |

12136-45-7, 12401-70-6 | |

| Record name | POTASSIUM MONOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4322 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012136457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium oxide (KO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012401706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium oxide (K2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)